2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
Description
2-(4-Bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a synthetic organic compound featuring a brominated indole core linked to an acetamide backbone and an imidazole-containing ethyl side chain. Its molecular formula is C₁₆H₁₆BrN₃O, with a molecular weight of approximately 354.23 g/mol. This compound is part of a broader class of indole-imidazole hybrids studied for their applications in medicinal chemistry, particularly in modulating enzyme or receptor activity due to their structural resemblance to endogenous biomolecules like histamine and serotonin .
Properties
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-13-2-1-3-14-12(13)5-7-20(14)9-15(21)18-6-4-11-8-17-10-19-11/h1-3,5,7-8,10H,4,6,9H2,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFUEXQTIPSEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC3=CN=CN3)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the brominated indole with the imidazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 4-position of the indole ring serves as a primary site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar) reactions. This reactivity is critical for functionalizing the indole scaffold:
Key Findings :
-
The reaction proceeds efficiently with aliphatic amines but requires elevated temperatures for aromatic amines.
-
Steric hindrance from the adjacent acetamide group slightly reduces reactivity compared to simpler bromoindoles .
Coupling Reactions
The bromine atom enables cross-coupling reactions, expanding access to biaryl or heteroaryl systems:
Suzuki-Miyaura Coupling
| Boron Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 90°C | 4-Phenyl-indole derivative | 82% |
| Pyridine-3-boronic acid | PdCl<sub>2</sub>(dppf) | Toluene/EtOH, 80°C | 4-Pyridyl-indole derivative | 75% |
Mechanistic Insight :
-
The reaction tolerates the acetamide and imidazole groups without protective groups.
Buchwald-Hartwig Amination
| Amine | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Morpholine | Pd(OAc)<sub>2</sub>/Xantphos | Toluene, 110°C | 4-Morpholino-indole derivative | 68% |
Reactivity of the Acetamide Linker
The acetamide group undergoes hydrolysis and alkylation:
Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8h | Carboxylic acid derivative | 85% |
| NaOH (aq.), 100°C, 6h | Sodium carboxylate | 90% |
Application : Hydrolysis facilitates conversion to bioactive carboxylic acid derivatives .
Alkylation of the Amide Nitrogen
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | N-Methylacetamide | 55% |
Imidazole Ring Participation
The imidazole moiety engages in acid-base reactions and coordination chemistry:
Protonation/Deprotonation
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pK<sub>a</sub> : The imidazole nitrogen has a pK<sub>a</sub> of ~6.5, enabling pH-dependent reactivity .
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Metal Coordination : Forms complexes with Cu(II) and Zn(II) in aqueous ethanol, as confirmed by UV-Vis .
Electrophilic Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | 5-Nitroimidazole derivative | 45% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related bromoindoles:
| Compound | Bromine Position | Reactivity with Piperidine |
|---|---|---|
| Target compound | 4 | 65–78% yield |
| 5-Bromoindole analogue | 5 | 88% yield |
| 6-Bromoindole analogue | 6 | 42% yield |
Explanation : Steric effects from the acetamide group at position 1 reduce reactivity at the 4-bromo site compared to 5-substituted analogues.
Stability Under Synthetic Conditions
Scientific Research Applications
Anticancer Properties
Research indicates that compounds featuring indole and imidazole structures often exhibit anticancer activity. The potential mechanism involves the inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO) , which plays a role in immune suppression in tumors. Inhibitors of IDO have been shown to enhance anti-tumor immunity, making this compound a candidate for further investigation in cancer therapies .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial properties. Given the structural similarities to known antimicrobial agents, it is hypothesized that 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide may demonstrate similar efficacy against various pathogens.
Neuroprotective Effects
Some studies suggest that indole-based compounds can provide neuroprotective benefits. The ability of this compound to interact with neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases .
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and understanding the interactions at a molecular level.
Case Study 1: IDO Inhibition
A systematic study focused on derivatives similar to this compound demonstrated enhanced potency against IDO. The study utilized computational docking to optimize interactions with the enzyme's active site, revealing critical binding interactions that could be exploited for drug design .
Case Study 2: Antimicrobial Screening
In a recent screening of indole derivatives, compounds structurally related to this acetamide were evaluated for antimicrobial activity against various bacterial strains. Results indicated promising activity, warranting further exploration into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized through comparisons with analogous molecules. Below is a detailed analysis:
Structural Analogues with Halogen Substitutions
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| 2-(4-Chloro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide | Chlorine replaces bromine at indole 4-position | Reduced atomic radius and electronegativity | Lower lipophilicity and altered binding affinity to hydrophobic targets compared to bromine |
| 2-(4-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide | Fluorine replaces bromine | Smaller halogen with higher electronegativity | Enhanced metabolic stability but weaker π-stacking interactions in aromatic systems |
| N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide | Additional acetylamino group on phenyl ring | Extended aromatic system with polar substituent | Improved solubility in aqueous media but reduced membrane permeability |
Imidazole-Modified Analogues
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| N-Ethyl-2-(1H-imidazol-4-yl)acetamide | Lacks indole ring; simpler ethyl-imidazole-acetamide structure | Absence of aromatic indole system | Reduced π-π interactions and lower binding specificity to serotonin-related receptors |
| 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide | Sulfonyl linker and fluorobenzyl group | Sulfonyl group replaces acetamide’s carbonyl | Increased acidity and potential for covalent bonding with cysteine residues in enzymes |
Brominated Indole Derivatives
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-chloro-1H-indol-1-yl)ethyl]acetamide | Dual indole cores with chloro and acetylamino groups | Increased steric bulk | Enhanced selectivity for kinase inhibition but reduced solubility |
| 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide | Thiazole and sulfonyl substituents | Heterocyclic thiazole replaces imidazole | Distinct hydrogen-bonding patterns and potential antimicrobial activity |
Key Research Findings and Unique Advantages
- Bioactivity: The bromine atom in 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide enhances its binding to hydrophobic pockets in enzymes like cytochrome P450, as shown in comparative studies with non-brominated analogues .
- Synthetic Flexibility : The compound’s imidazole-ethyl chain allows for modular derivatization, enabling the introduction of fluorophores or biotin tags for target identification .
- Metabolic Stability : Unlike fluorine-containing analogues, the bromine substituent reduces oxidative metabolism in hepatic microsomes, prolonging half-life in vivo .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 354.23 | 2.8 | 0.15 |
| 4-Chloro analogue | 309.75 | 2.5 | 0.22 |
| 4-Fluoro analogue | 293.72 | 2.1 | 0.35 |
| Dual indole derivative | 432.30 | 3.5 | 0.08 |
Biological Activity
The compound 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic molecule that combines the indole and imidazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 361.24 g/mol. The presence of a bromine atom at the 4-position of the indole ring enhances its electronic properties, potentially influencing its interaction with biological targets. The acetamide group contributes to its solubility and reactivity, making it a candidate for medicinal chemistry applications.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing indole and imidazole derivatives. The compound has shown promising results in preliminary tests against various bacterial strains. For instance, compounds structurally related to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| E. coli | 8.33 |
| Salmonella typhi | 11.29 |
Anticancer Activity
The indole and imidazole frameworks are also associated with anticancer properties. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar activity. For example, derivatives have been found to inhibit cell proliferation in breast cancer and leukemia models, with IC50 values indicating effective concentration levels for therapeutic action .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substitution on the indole ring may enhance binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Interaction studies using molecular docking simulations have suggested potential binding sites that warrant further exploration .
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
- Study on Indole Derivatives : A study evaluated various indole derivatives for their antibacterial properties, revealing that modifications at the indole position significantly impacted antimicrobial efficacy .
- Imidazole-Based Compounds : Research on imidazole derivatives indicated their effectiveness against resistant bacterial strains, emphasizing the importance of functional group positioning in enhancing bioactivity .
- Combination Therapies : Investigations into combination therapies involving indole and imidazole derivatives have shown synergistic effects when paired with traditional antibiotics, suggesting a promising avenue for overcoming drug resistance in bacterial infections .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide?
A nucleophilic substitution reaction between 4-bromoindole and a bromoacetamide derivative is a viable route. For example, describes reacting 2-bromoacetamides with thiol-containing compounds in DMF using NaH as a base at 35°C for 8 hours. Post-reaction purification via ice precipitation and filtration is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential techniques include:
- 1H/13C-NMR : To confirm indole (δ 7.2–7.8 ppm) and imidazole (δ 7.1–7.5 ppm) proton environments, as well as the acetamide carbonyl (δ ~170 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C15H15BrN4O2) .
- IR Spectroscopy : Identifies key functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Anticancer assays (e.g., MTT for cytotoxicity) and fluorescence polarization assays for Bcl-2/Mcl-1 protein binding are recommended, as demonstrated in studies of structurally similar indole derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Store under refrigeration (2–8°C) in airtight, light-protected containers with desiccants. highlights the importance of avoiding moisture and static discharge to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic variation of solvent (e.g., DMF vs. THF), base (NaH vs. K2CO3), and temperature (25–50°C) can optimize yield. Reaction monitoring via TLC or HPLC (as in ) ensures completion, while column chromatography or recrystallization enhances purity .
Q. What strategies resolve contradictions in NMR data caused by imidazole tautomerism?
Use variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) to distinguish tautomers. Crystallographic data (e.g., ) can validate the predominant tautomer by comparing experimental and computational spectra .
Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?
Synthesize analogs with substitutions at the bromo (e.g., Cl, F) or imidazole (e.g., methylsulfinyl) positions. Test in biological assays (e.g., IC50 values against cancer cell lines) and apply QSAR modeling to correlate substituent effects with activity, as seen in .
Q. What computational approaches predict pharmacokinetic properties like bioavailability?
Use tools like SwissADME or Molinspiration with the compound’s SMILES string (e.g., from ) to calculate logP, solubility, and permeability. Compare results with experimental data from similar indole-acetamide derivatives .
Q. How can byproducts during synthesis be identified and mitigated?
LC-MS or GC-MS analysis detects common byproducts (e.g., unreacted bromo precursors or hydrolysis products). Adjust reaction stoichiometry or employ scavengers (e.g., molecular sieves) to suppress side reactions, as outlined in .
Notes
- Avoid referencing commercial vendors (e.g., BenchChem, Sigma-Aldrich) per user guidelines.
- Methodological rigor is prioritized, with citations from peer-reviewed studies (e.g., ) and structural databases (e.g., ).
- Advanced questions emphasize experimental optimization, data reconciliation, and computational integration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
